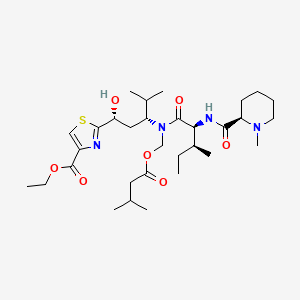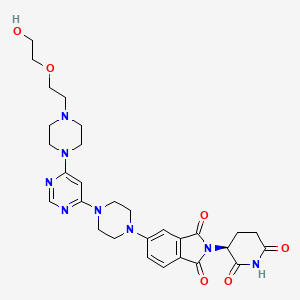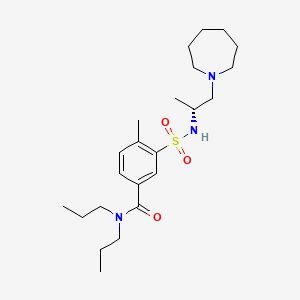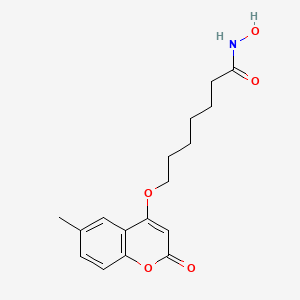
Dhfr-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhfr-IN-12 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the folate pathway. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of purines, thymidylate, and certain amino acids. Inhibitors of DHFR, such as this compound, are valuable in the treatment of various diseases, including cancer, bacterial infections, and parasitic diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dhfr-IN-12 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of starting materials that undergo a series of chemical reactions, such as nucleophilic substitution, reduction, and cyclization, to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. The process often includes purification steps, such as crystallization or chromatography, to obtain the compound in its pure form. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dhfr-IN-12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with new functional groups .
Applications De Recherche Scientifique
Dhfr-IN-12 has a wide range of scientific research applications, including:
Mécanisme D'action
Dhfr-IN-12 exerts its effects by binding to the active site of DHFR, thereby inhibiting its enzymatic activity. This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a decrease in the synthesis of purines, thymidylate, and certain amino acids. The compound’s high affinity for DHFR and its ability to penetrate cells make it an effective inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dhfr-IN-12 include:
Methotrexate: A well-known DHFR inhibitor used in cancer therapy.
Trimethoprim: An antibacterial agent that inhibits DHFR.
Pyrimethamine: An antimalarial drug that targets DHFR.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for DHFR. Compared to other DHFR inhibitors, this compound may exhibit different pharmacokinetic properties, such as improved cellular uptake and retention .
Conclusion
This compound is a valuable compound with significant applications in scientific research and medicine. Its ability to inhibit DHFR makes it a promising candidate for the development of new therapeutic agents. The compound’s unique properties and versatility in chemical reactions further enhance its potential in various fields of study.
Propriétés
Formule moléculaire |
C28H25N5O3 |
|---|---|
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
4-(1,3-diphenylpyrazol-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C28H25N5O3/c1-34-24-14-19(15-25(35-2)27(24)36-3)22-16-23(31-28(29)30-22)21-17-33(20-12-8-5-9-13-20)32-26(21)18-10-6-4-7-11-18/h4-17H,1-3H3,(H2,29,30,31) |
Clé InChI |
MEMCKFAZJRMZAC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=N2)N)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)

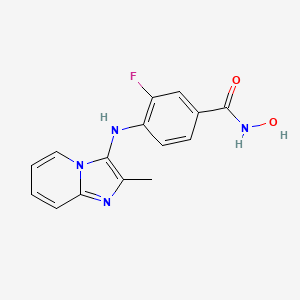
![disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12374521.png)
